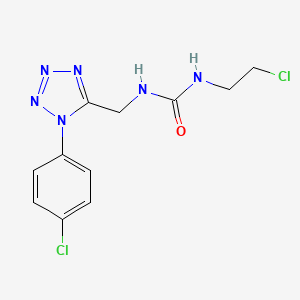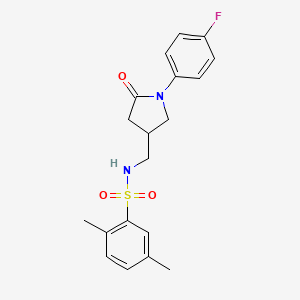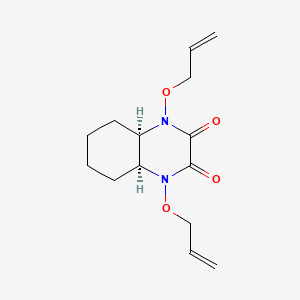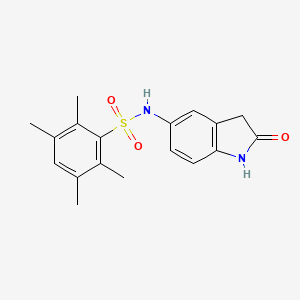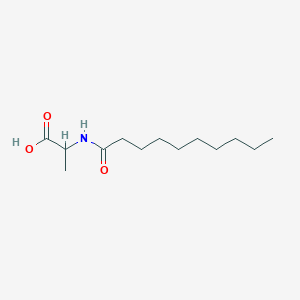
2-(decanoylamino)propanoic Acid
Descripción general
Descripción
2-(decanoylamino)propanoic Acid is a chemical compound with the molecular formula C14H27NO3 . It is a derivative of propanoic acid, which is an important platform chemical used in various industries .
Synthesis Analysis
The synthesis of 2-(decanoylamino)propanoic Acid or similar compounds often involves complex biochemical processes. For instance, propionic acid, a related compound, can be produced via the biosynthesis process in Propionibacterium acidipropionici . Another study reports the synthesis and characterization of novel ruthenium (II) complexes with the polydentate dipeptide, L-carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid) .Molecular Structure Analysis
The molecular structure of 2-(decanoylamino)propanoic Acid consists of a chain of carbon atoms, with a decanoyl group (a ten-carbon chain) attached to one of the carbon atoms in the propanoic acid molecule . The average mass of the molecule is 257.369 Da .Chemical Reactions Analysis
The chemical reactions of 2-(decanoylamino)propanoic Acid or its related compounds can be complex and varied. For example, α-amino acids react with aldehydes to form decarboxylation and/or deamination products . Another study discusses the oxidation of 1-propanol to propionic acid with hydrogen peroxide catalyzed by heteropolyoxometalates .Aplicaciones Científicas De Investigación
1. Synthesis of Optically Active α-Nucleic Acid Base Substituted Propanoic Acids
Research by Overberger and Chang (1989) in the field of organic chemistry has demonstrated the synthesis of optically active α-nucleic acid base substituted propanoic acids. They successfully prepared various derivatives of propanoic acid, such as (R)-2-(adenin-9-yl)propanoic acid and others, using adenine and (S)-ethyl lactate, showcasing the potential for creating diverse modified propanoic acid compounds for various applications in synthetic chemistry (Overberger & Chang, 1989).
2. Gas-Phase Elimination Studies
Al-Awadi et al. (2004) conducted a study focusing on the kinetics and mechanisms of thermal gas-phase elimination of α- and β-(N-arylamino)propanoic acids. They analyzed the pyrolysis products of these compounds, revealing the formation of substances like carbon monoxide and acrylic acid. This study contributes to the understanding of the thermal behavior of propanoic acid derivatives under gas-phase conditions (Al-Awadi et al., 2004).
3. Reactive Extraction of Carboxylic Acids
Keshav et al. (2009) explored the reactive extraction of propionic acid, an important carboxylic acid, from aqueous waste streams. Their research focused on the effects of binary extractants and modifier-diluents systems, providing insights into the extraction and recovery of carboxylic acids, which is significant for industrial applications (Keshav et al., 2009).
4. Use in Froth Flotation of Ilmenite
In a 2021 study by Deng et al., 2-decanoylamino-pentanedioic acid, a novel dendritic surfactant, was synthesized and used as a collector for the flotation of ilmenite. This research highlighted the potential of propanoic acid derivatives in mineral processing, particularly in the recovery of valuable minerals from ore (Deng et al., 2021).
5. Chemo-Enzymatic Synthesis and Characterization
Baba et al. (2018) conducted research on the chemo-enzymatic synthesis and characterization of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-arylpropanoic acid-class drugs. Their study contributes to the understanding of the stereochemistry and degradation kinetics of propanoic acid derivatives, which is valuable in pharmaceutical research (Baba et al., 2018).
6. Market Analysis and Application in Various Industries
He Yi-le (2003) discussed the wide-ranging applications of propanoic acid in industries such as food, pharmaceuticals, and chemicals. The study includes an analysis of the market and synthesizing technology of propanoic acid, highlighting its industrial significance (He Yi-le, 2003).
7. Investigation of Decarboxylation and Decarbonylation Mechanisms
Lu et al. (2015) investigated the decarboxylation and decarbonylation mechanisms of propanoic acid on a Ru(0001) model surface. This theoretical study provides insights into the hydrodeoxygenation process of organic acids, which is essential in the upgrading of biomass feedstocks into fuels (Lu et al., 2015).
Safety And Hazards
Direcciones Futuras
Emerging strategies for enhancing propionate conversion in anaerobic digestion have been discussed, which could potentially apply to 2-(decanoylamino)propanoic Acid . Additionally, the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety has shown promising results, indicating potential future directions for the development of 2-(decanoylamino)propanoic Acid and its derivatives .
Propiedades
IUPAC Name |
2-(decanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14-11(2)13(16)17/h11H,3-10H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJDEJIZLJQIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(decanoylamino)propanoic Acid | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

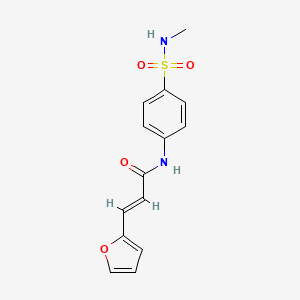
![6-[[4-(3-methoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2408645.png)
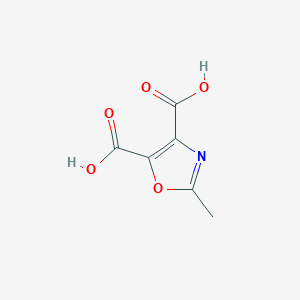
![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)
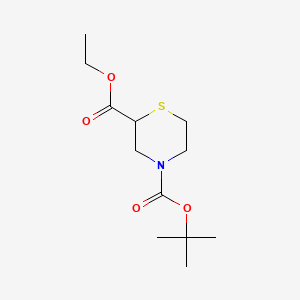
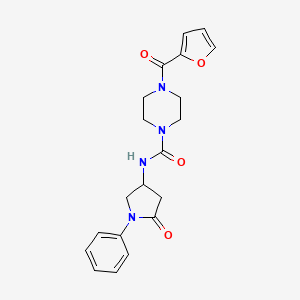
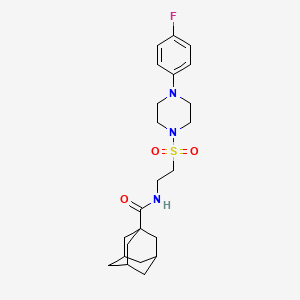
![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)
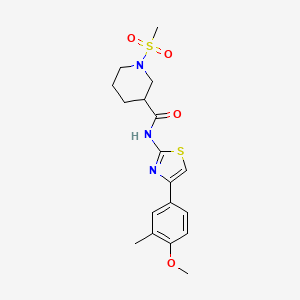
![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)
